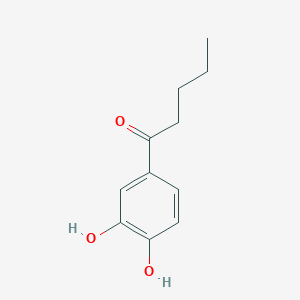
1-(3,4-Dihydroxyphenyl)pentan-1-one
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)pentan-1-one is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
- Shift of Nitro Group in Phenylhydrazo-β-diketone : The study by Kopylovich et al. (2011) demonstrated an unusual shift of a nitro group in a phenylhydrazo-β-diketone derivative, providing insights into chemical reactivity and ligand synthesis for metal-organic frameworks (Kopylovich et al., 2011).
Polymorphism and Crystallography
- New Polymorph of 4′-Hydroxyvalerophenone : Lopes et al. (2017) identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one, revealing its thermodynamic properties and crystalline structure. This contributes to understanding the solid-state chemistry of such compounds (Lopes et al., 2017).
Bioinorganic Chemistry
- Metal(II) Complexes Synthesis : Ejidike and Ajibade (2015) synthesized and characterized metal(II) complexes of a Schiff base ligand derived from 1-(2,4-dihydroxyphenyl)pentan-1-one, exploring their antibacterial and antioxidant properties. This research is relevant in the development of new bioinorganic compounds (Ejidike & Ajibade, 2015).
Organic Synthesis and Catalysis
- Organocatalytic Conjugate Addition : Szántó et al. (2008) reported the synthesis of 4-aryl-5-nitro-pentan-2-ones via asymmetric Michael addition, showcasing a method for producing enantioselective compounds. This research highlights the application in organic synthesis and catalysis (Szántó et al., 2008).
Chemical Ecology
- Differentiation Inducing Factors in Slime Moulds : Morris et al. (1988) identified differentiation-inducing factors in the cellular slime mould Dictyostelium discoideum. These factors are analogues of 1-(3,4-dihydroxyphenyl)pentan-1-one, expanding our understanding of chemical signaling in biological systems (Morris et al., 1988).
Catalysis and Oxidation Reactions
- Catalytic Activity in Oxidations : Mahmudov et al. (2010) explored the catalytic activity of a copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione in cyclohexane and benzyl alcohol oxidations, contributing to the field of catalysis and oxidation reactions (Mahmudov et al., 2010).
Solid-State Chemistry
- Structural Analysis of Pentamidine Analogs : Żabiński et al. (2010) performed a solid-state structural analysis of pentamidine analogs. This study is significant for understanding the solid-state properties of such compounds (Żabiński et al., 2010).
Fungicidal Activities
- Fungicidal Activities of Diols : Jiao et al. (2012) studied the crystal structures and fungicidal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols, revealing their potential as antifungal agents (Jiao et al., 2012).
Spectroscopic Characterization
- Characterization of Pentedrone and Pentylone : Westphal et al. (2012) presented spectroscopic characterization of the designer drugs pentedrone and pentylone, providing insights into the structure and properties of these compounds (Westphal et al., 2012).
Safety and Hazards
The safety information available indicates that 1-(3,4-Dihydroxyphenyl)pentan-1-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,13-14H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDMUXMURUPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470251 | |
| Record name | 1-(3,4-dihydroxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2525-01-1 | |
| Record name | 1-(3,4-dihydroxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


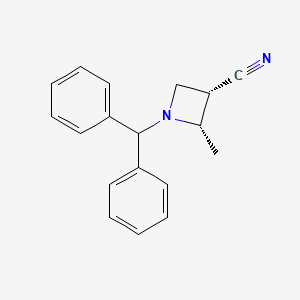
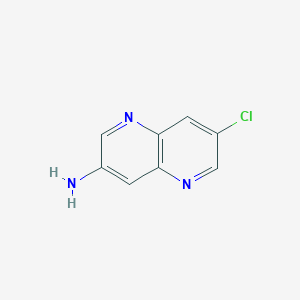


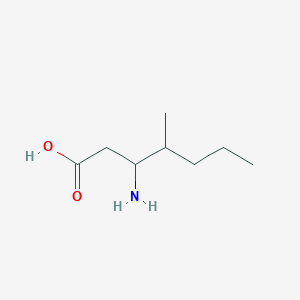



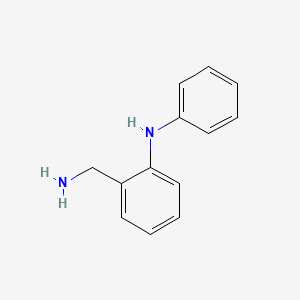

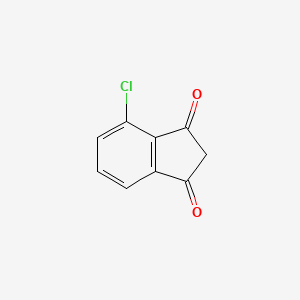
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)
![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)

